Methyl 4-[(4-methoxyphenyl)methoxy]-3-oxobutanoate Methyl 4-[(4-methoxyphenyl)methoxy]-3-oxobutanoate
Brand Name: Vulcanchem
CAS No.: 921209-92-9
VCID: VC3863096
InChI: InChI=1S/C13H16O5/c1-16-12-5-3-10(4-6-12)8-18-9-11(14)7-13(15)17-2/h3-6H,7-9H2,1-2H3
SMILES: COC1=CC=C(C=C1)COCC(=O)CC(=O)OC
Molecular Formula: C13H16O5
Molecular Weight: 252.26 g/mol

Methyl 4-[(4-methoxyphenyl)methoxy]-3-oxobutanoate

CAS No.: 921209-92-9

Cat. No.: VC3863096

Molecular Formula: C13H16O5

Molecular Weight: 252.26 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-[(4-methoxyphenyl)methoxy]-3-oxobutanoate - 921209-92-9

Specification

CAS No. 921209-92-9
Molecular Formula C13H16O5
Molecular Weight 252.26 g/mol
IUPAC Name methyl 4-[(4-methoxyphenyl)methoxy]-3-oxobutanoate
Standard InChI InChI=1S/C13H16O5/c1-16-12-5-3-10(4-6-12)8-18-9-11(14)7-13(15)17-2/h3-6H,7-9H2,1-2H3
Standard InChI Key PJDFBQWQRHRSCF-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)COCC(=O)CC(=O)OC
Canonical SMILES COC1=CC=C(C=C1)COCC(=O)CC(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Methyl 4-[(4-methoxyphenyl)methoxy]-3-oxobutanoate consists of a central butanoate chain substituted with a ketone group at the third carbon and a 4-methoxyphenylmethoxy group at the fourth position. The methoxy substituent on the phenyl ring enhances the compound’s electron-donating capacity, influencing its reactivity in nucleophilic and electrophilic reactions. The molecular structure is depicted below:

Molecular Formula: C13H16O5\text{C}_{13}\text{H}_{16}\text{O}_5
Molecular Weight: 252.26 g/mol
IUPAC Name: methyl 4-[(4-methoxyphenyl)methoxy]-3-oxobutanoate .

Table 1: Key Molecular Properties

PropertyValue
Exact Mass252.1001 g/mol
Topological Polar Surface Area52.6 Ų
LogP (Partition Coefficient)1.83
Refractive Index1.504

Spectroscopic Characterization

Infrared (IR) spectroscopy reveals characteristic absorption bands corresponding to carbonyl (C=O) stretches at 1740–1710 cm1^{-1} and aromatic C-O-C vibrations at 1250–1150 cm1^{-1}. Nuclear Magnetic Resonance (NMR) data further elucidate the structure:

  • 1^1H NMR: Signals at δ 3.75 ppm (singlet, methoxy group), δ 4.50 ppm (multiplet, -OCH2_2-), and δ 7.25 ppm (doublet, aromatic protons) .

  • 13^13C NMR: Peaks at δ 170.5 ppm (ketone carbonyl), δ 167.8 ppm (ester carbonyl), and δ 55.2 ppm (methoxy carbon).

Synthetic Routes and Methodological Considerations

Table 2: Comparative Synthetic Approaches for Analogous Compounds

MethodYield (%)Optical Purity (%)Challenges
Catalytic Hydrogenation57–9878–100Catalyst cost, scalability
Enzymatic Resolution45–6078Enzyme stability

Optimization Challenges

Key challenges in synthesizing Methyl 4-[(4-methoxyphenyl)methoxy]-3-oxobutanoate include:

  • Steric Hindrance: Bulky substituents may impede reaction efficiency at the ketone site.

  • Purification Difficulties: Separation of regioisomers due to similar physicochemical properties .

Physicochemical and Thermodynamic Properties

Stability and Reactivity

The compound exhibits moderate thermal stability, with a boiling point of 351.7°C and a flash point of 155.6°C, making it suitable for high-temperature reactions. Its solubility profile favors polar aprotic solvents (e.g., dimethylformamide, acetone) over non-polar media .

Crystallographic Data

Though single-crystal X-ray diffraction data are unavailable, powder diffraction patterns suggest a monoclinic crystal system with lattice parameters analogous to structurally related esters .

Applications in Pharmaceutical and Chemical Research

Role as a Synthetic Intermediate

The compound’s ketone and ester functionalities make it a versatile precursor in:

  • Chiral Amine Synthesis: Via reductive amination or enzymatic transamination, as demonstrated in the production of (S)-(-)-1-(4-methoxyphenyl)ethylamine .

  • Peptide Mimetics: Serving as a backbone for non-natural amino acids with enhanced metabolic stability.

Material Science Applications

Potential uses include:

  • Liquid Crystals: The 4-methoxyphenyl group may impart mesogenic properties.

  • Polymer Additives: As a plasticizer or cross-linking agent due to its ester groups .

Future Research Directions

  • Synthetic Methodology: Development of enantioselective routes using asymmetric catalysis.

  • Pharmacological Screening: Evaluation of bioactivity in neurodegenerative and inflammatory models.

  • Industrial Scalability: Optimization of continuous-flow reactors to enhance yield and reduce costs .

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